molecular formula C11H12BrNO3S B6277291 methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate CAS No. 501378-90-1

methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate

Katalognummer: B6277291
CAS-Nummer: 501378-90-1
Molekulargewicht: 318.19 g/mol
InChI-Schlüssel: CBVDNAUOANHPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound with the molecular formula C11H12BrNO3S This compound is characterized by the presence of a bromine atom, a dimethylcarbamoyl group, and a sulfanyl group attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves the following steps:

    Bromination: The starting material, methyl benzoate, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 4-bromobenzoate.

    Thioester Formation: The brominated product is then reacted with dimethylcarbamoyl chloride and a base such as triethylamine to form the dimethylcarbamoyl thioester.

    Sulfanyl Group Introduction: Finally, the thioester is treated with a sulfanylating agent, such as thiourea, under acidic conditions to introduce the sulfanyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original ester.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Organic Synthesis: The compound is a versatile building block in the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The bromine and sulfanyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a dimethylcarbamoyl sulfanyl group.

    Methyl 4-bromo-2-nitrobenzoate: Contains a nitro group instead of a dimethylcarbamoyl sulfanyl group.

    Methyl 4-bromo-2-hydroxybenzoate: Features a hydroxy group instead of a dimethylcarbamoyl sulfanyl group.

Uniqueness

Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate is unique due to the presence of the dimethylcarbamoyl sulfanyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate involves the reaction of 4-bromo-2-nitrobenzoic acid with thionyl chloride to form 4-bromo-2-chlorobenzoic acid. This intermediate is then reacted with dimethylcarbamoyl chloride to form methyl 4-bromo-2-[(dimethylcarbamoyl)amino]benzoate. Finally, this compound is reacted with sodium sulfide to form the desired product.", "Starting Materials": [ "4-bromo-2-nitrobenzoic acid", "thionyl chloride", "dimethylcarbamoyl chloride", "sodium sulfide" ], "Reaction": [ "4-bromo-2-nitrobenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 4-bromo-2-chlorobenzoic acid.", "4-bromo-2-chlorobenzoic acid is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form methyl 4-bromo-2-[(dimethylcarbamoyl)amino]benzoate.", "Finally, methyl 4-bromo-2-[(dimethylcarbamoyl)amino]benzoate is reacted with sodium sulfide in the presence of a solvent such as DMF to form methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate." ] }

CAS-Nummer

501378-90-1

Molekularformel

C11H12BrNO3S

Molekulargewicht

318.19 g/mol

IUPAC-Name

methyl 4-bromo-2-(dimethylcarbamoylsulfanyl)benzoate

InChI

InChI=1S/C11H12BrNO3S/c1-13(2)11(15)17-9-6-7(12)4-5-8(9)10(14)16-3/h4-6H,1-3H3

InChI-Schlüssel

CBVDNAUOANHPNN-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)SC1=C(C=CC(=C1)Br)C(=O)OC

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.